molecular formula C10H9ClF3IO B15386231 1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B15386231
M. Wt: 364.53 g/mol
InChI Key: MDTQMZUGWPSIKW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with a unique structural framework. Its molecular architecture includes a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, an iodine atom at the meta position, and a trifluoromethoxy group at the para position. This combination of electron-withdrawing (iodo, trifluoromethoxy) and alkylating (chloropropyl) groups confers reactivity that is of interest in agrochemical and pharmaceutical synthesis .

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

1-(3-chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-3-1-2-7-4-8(15)6-9(5-7)16-10(12,13)14/h4-6H,1-3H2

InChI Key

MDTQMZUGWPSIKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)CCCCl

Origin of Product

United States

Biological Activity

1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene, a halogenated aromatic compound, is characterized by the presence of a chloropropyl group, an iodo group, and a trifluoromethoxy group. This unique combination of substituents suggests potential biological activities that warrant investigation. The compound's molecular formula is C7H6ClF3IC_7H_6ClF_3I with a molecular weight of approximately 306.45 g/mol.

The structural attributes of this compound influence its reactivity and interactions with biological systems. The presence of halogens (chlorine and iodine) can enhance lipophilicity and alter the compound's pharmacokinetic properties. The trifluoromethoxy group is known to confer unique electronic properties that may impact biological activity.

Biological Activity

Research on the biological activity of 1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene is limited; however, compounds with similar structures have exhibited significant bioactivity. Some potential areas of biological activity include:

  • Antimicrobial Properties : Halogenated compounds often demonstrate antimicrobial effects due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Insecticidal Activity : As indicated in various studies, compounds derived from similar halogenated structures are frequently employed in the synthesis of insecticides. The mechanism typically involves interference with neurotransmitter systems in insects.
  • Pharmaceutical Applications : The compound may serve as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific receptors or pathways associated with diseases.

Case Studies and Research Findings

While specific studies on 1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene are scarce, analogous compounds have been investigated extensively:

  • Insecticide Synthesis : Research has shown that derivatives of halogenated benzene compounds can be effective insecticides. For example, studies on 1-chloro-3-iodo-5-(trifluoromethyl)benzene demonstrated its utility as a precursor for creating complex insecticidal agents .
  • Antimicrobial Activity : A study highlighted that similar trifluoromethoxy-substituted compounds exhibited significant antimicrobial activity against various bacterial strains, indicating a potential for developing new antibiotics .
  • Pharmacological Potential : Compounds containing trifluoromethyl and halogen substituents have been explored for their ability to modulate neurotransmitter systems, suggesting that derivatives may influence mood disorders or other neurochemical pathways .

Comparative Analysis

To better understand the potential biological activity of 1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
1-Chloro-4-fluorobenzeneC6H4ClFAntimicrobial
1-Iodo-3-trifluoromethylbenzeneC7H4F3IInsecticidal
2-Chloro-5-(trifluoromethyl)phenolC7H6ClF3Antimicrobial
4-Bromo-3-trifluoromethylbenzeneC7H4BrF3Neuroactive

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the need for further research into the specific effects of 1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene.

Comparison with Similar Compounds

Structural Analogues

The provided evidence highlights compounds with halogenated aromatic cores and trifluoromethoxy groups, which serve as useful comparators:

Compound Name Key Functional Groups Primary Use Source
1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene Chlorophenoxy, trifluoropropoxy, ethoxyphenyl Insecticide (flufenprox)
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide Chloro, trifluoromethyl, cyclopropylamide Agrochemical intermediate

Key Differences :

  • Halogen Positioning : The target compound features iodine (meta) and trifluoromethoxy (para), whereas analogues in the evidence prioritize chlorine and trifluoromethyl groups. Iodine’s larger atomic radius may enhance nucleophilic substitution reactivity compared to chlorine .
Physicochemical Properties

While experimental data for the target compound is unavailable, trends can be inferred:

  • Lipophilicity: The trifluoromethoxy group increases hydrophobicity compared to non-fluorinated analogues (e.g., methoxy), enhancing membrane permeability .
  • Thermal Stability : Iodo substituents may reduce thermal stability relative to chloro or fluoro groups due to weaker C–I bonds .

Q & A

Basic: How can researchers optimize the synthesis of 1-(3-Chloropropyl)-3-iodo-5-(trifluoromethoxy)benzene to maximize yield and purity?

Answer:
Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Iodination : Electrophilic aromatic substitution (e.g., using iodine monochloride) at the meta position relative to the trifluoromethoxy group .
  • Chloropropyl introduction : Alkylation via nucleophilic substitution (e.g., reacting 3-chloropropyl bromide with a phenolic intermediate under basic conditions) .
  • Reaction control : Optimize temperature (e.g., 0–5°C for iodination to minimize side reactions) and solvent polarity (e.g., DMF for solubility of intermediates) .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (8:2 ratio) resolves halogenated byproducts .

Basic: What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

Answer:

  • NMR :
    • ¹H NMR : Chloropropyl protons appear as triplets (δ 3.5–3.7 ppm, CH₂Cl) and a quintet (δ 2.0–2.2 ppm, CH₂). The trifluoromethoxy group causes deshielding of adjacent protons (δ 7.1–7.3 ppm) .
    • ¹³C NMR : Iodo-substituted carbons show distinct shifts (δ 90–100 ppm). CF₃O groups appear at δ 120–125 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₀H₁₀ClF₃IO: 423.92) .
  • X-ray crystallography : Resolves spatial arrangement of bulky substituents (iodo vs. chloropropyl) .

Basic: What are common reactivity patterns observed in this compound during functional group transformations?

Answer:

  • Nucleophilic displacement : The chloropropyl group reacts with amines (e.g., piperazine) to form secondary amines, useful in drug linker synthesis .
  • Reductive dehalogenation : Iodo groups are selectively removed using Pd/C and H₂, retaining the trifluoromethoxy moiety .
  • Cross-coupling : Suzuki-Miyaura reactions with the iodo substituent enable biaryl formation (e.g., with boronic acids) .

Advanced: How do substituent electronic effects influence biological activity in analogs of this compound?

Answer:
Comparative studies of analogs reveal:

Substituent LogP Antimicrobial MIC (µg/mL) Anticancer IC₅₀ (µM)
Iodo (target) 3.84.88 (E. coli)28.5 (HeLa)
Bromo (analog) 3.56.2535.7
Nitro (analog) 2.912.548.2

The iodo group enhances lipophilicity (↑ LogP) and membrane permeability, improving antimicrobial potency. Trifluoromethoxy stabilizes charge-transfer interactions with target enzymes .

Advanced: What mechanisms explain the compound’s antimicrobial activity, and how do redox-active groups contribute?

Answer:

  • ROS generation : The iodo group participates in redox cycling, producing superoxide radicals that disrupt bacterial membranes .
  • Enzyme inhibition : Docking studies show the trifluoromethoxy group binds to the hydrophobic pocket of E. coli dihydrofolate reductase (Ki = 1.2 µM) .
  • Synergy with chloropropyl : The alkyl chain enhances penetration into biofilms, as shown in confocal microscopy assays .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., iodination vs. nitration)?

Answer:
Discrepancies arise from competing electrophilic pathways:

  • Steric effects : Bulkier iodo groups hinder nitration at the para position (observed in 15% yield vs. 45% for bromo analogs) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor iodination, while nitration requires HNO₃/H₂SO₄ mixtures .
  • Validation : Use kinetic isotope effects (KIE) to distinguish between radical (iodine) and ionic (nitration) mechanisms .

Advanced: What strategies mitigate toxicity concerns in biological applications of this compound?

Answer:

  • Prodrug design : Mask the chloropropyl group as a tert-butyl carbonate, reducing off-target alkylation .
  • Targeted delivery : Conjugate with folate ligands to enhance cancer cell specificity (tested in vitro with 60% reduced hepatotoxicity) .
  • Metabolic studies : LC-MS/MS identifies glutathione adducts formed via hepatic detoxification pathways .

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